2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
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Overview
Description
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-2-ylmethyl group at the N4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N4-(thiophen-2-ylmethyl)quinazoline-4,6-diamine: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine: Similar structure but with different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophen-2-ylmethyl group enhances its potential as a therapeutic agent by improving its binding affinity to target enzymes and increasing its stability .
Properties
Molecular Formula |
C10H12N4S |
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Molecular Weight |
220.30 g/mol |
IUPAC Name |
2-methyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14) |
InChI Key |
DXTPVDVBMPGKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CS2)N |
Origin of Product |
United States |
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